4-Nitrosomethylaminopyridine

Carcinogenicity Toxicology Nitrosamine Risk Assessment

In analytical workflows, substituting 4-NMPY with carcinogenic isomers like 2-NMPY can compromise safety protocols and invalidate regulatory submissions. Procure 4-Nitrosomethylaminopyridine (CAS 16219-99-1) as a definitive non-carcinogenic nitrosamine standard. - **Regulatory Compliance:** Distinguish as the non-carcinogenic isomer (vs. 2-NMPY) for safe ANDA method development (AMV) and quality control (QC). - **Structural Selectivity:** Ensure preservation of the nitroso-methylamino group at the 4-position, which prevents α-hydroxylation and formation of DNA-reactive intermediates. - **Supply Assurance:** Secure batch-to-batch consistency validated by detailed characterization data compliant with global pharmacopeial guidelines.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 16219-99-1
Cat. No. B097013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrosomethylaminopyridine
CAS16219-99-1
Synonyms4-nitrosomethylaminopyridine
N-nitroso-N-methyl-4-aminopyridine
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCN(C1=CC=NC=C1)N=O
InChIInChI=1S/C6H7N3O/c1-9(8-10)6-2-4-7-5-3-6/h2-5H,1H3
InChIKeyCNXCLASNZDZCBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrosomethylaminopyridine Technical Profile & Procurement


4-Nitrosomethylaminopyridine (4-NMPY) is a synthetic N-nitroso derivative of 4-methylaminopyridine, belonging to the nitrosamine class of compounds. It is characterized by a pyridine ring substituted at the 4-position with a methylnitrosamino group, with molecular formula C6H7N3O and a molecular weight of 137.14 g/mol [1]. The compound is structurally isomeric to 2-nitrosomethylaminopyridine (2-NMPY) and 3-nitrosomethylaminopyridine (3-NMPY), differing solely in the position of the nitroso-methylamino substitution on the pyridine ring [2]. This positional isomerism results in profound differences in biological activity, reactivity, and regulatory classification, making the selection of the specific isomer critical for research and industrial applications.

Non-carcinogenic nitrosamine isomer

Supports analytical method development and impurity reference standard workflows where handling restrictions must be minimized

Deactivation pathway probe

Enables mechanistic studies of metabolic detoxification without DNA-reactive diazonium formation

Isomer-specific procurement

4-position substitution ensures distinct biological profile from 2- and 3-isomers for structure-activity relationship research

4-Nitrosomethylaminopyridine Isomer Substitution Risks


Although 2-nitrosomethylaminopyridine (2-NMPY), 3-nitrosomethylaminopyridine (3-NMPY), and 4-nitrosomethylaminopyridine (4-NMPY) share the same molecular formula and functional group, their biological and chemical behaviors diverge dramatically due to the position of the nitroso-methylamino group on the pyridine ring. 2-NMPY is a confirmed carcinogen in rats, inducing esophageal and liver tumors, whereas 4-NMPY is non-carcinogenic under identical experimental conditions [1]. This fundamental difference in carcinogenic potential is mirrored in their mutagenicity profiles, metabolic pathways, and chemical reactivity [2][3][4]. Consequently, substituting one isomer for another without rigorous verification can invalidate toxicological assessments, compromise analytical method accuracy, or lead to erroneous structure-activity relationship conclusions. The following quantitative evidence demonstrates why 4-NMPY must be explicitly selected and procured as the specific isomer for applications requiring non-carcinogenic nitrosamine standards or for studying deactivation pathways.

Attribute 4-NMPY (Target) 2-NMPY (Substitute)
Carcinogenicity profile No tumors observed in rodent bioassay Reportedly induces esophageal/liver tumors
Host-mediated mutagenicity Non-mutagenic in E. coli host-mediated assay Mutagenic in the same assay system
Metabolic activation Absence of α-hydroxylation; no diazonium ion formation α-Hydroxylation leads to DNA-reactive intermediate

Substituting 4-NMPY with the 2-isomer may invalidate toxicological assessments and alter genotoxicity study endpoints. Verify isomer identity before analytical or synthetic use.

4-Nitrosomethylaminopyridine Selection Evidence


Rat Carcinogenicity: 4-NMPY vs. 2-NMPY

In a direct head-to-head chronic oral administration study in BD VI rats, 2-NMPY induced tumors of the esophagus and possibly the liver, whereas 4-NMPY exhibited no carcinogenic activity under the same experimental conditions [1]. The study explicitly states that 3- and 4-NMPY 'had no activity as carcinogens' while 2-NMPY was tumorigenic [1]. This binary outcome is further corroborated by the 2024 quantum chemical study, which classifies 2-NMPY as 'positive' and 4-NMPY as 'negative' for carcinogenicity based on in vivo data [2].

Rat Carcinogenicity
Head-to-head
4-NMPY: 0 tumors observed
2-NMPY: Esophageal and liver tumors
Supports non-carcinogenic isomer selection for method development
BD VI rat chronic oral study; binary classification confirmed by quantum chemical data
Carcinogenicity Toxicology Nitrosamine Risk Assessment

Host-Mediated Mutagenicity: 4-NMPY vs. 2-NMPY

In a host-mediated assay using E. coli K-12 strain 343/113 recovered from the livers of treated animals, 2-NMPY exerted a mutagenic effect, whereas 4-NMPY was non-mutagenic [1]. The study reported that 'only the 2-isomer among the three exerted a mutagenic affect' in the host-mediated assay [1]. In vitro, 4-NMPY was activated to mutagenic factors by microsomes, but this effect was completely abolished upon addition of the S-100 liver fraction, indicating efficient cytosolic deactivation [1]. 3-NMPY was directly mutagenic in vitro, but also deactivated by S-100 [1].

Host-Mediated Mutagenicity
Head-to-head
4-NMPY: Non-mutagenic in host-mediated assay; in vitro activation abolished by S-100
2-NMPY: Mutagenic in host-mediated assay
Indicates efficient in vivo detoxification of 4-isomer
E. coli K-12 strain 343/113; liver homogenate fractions
Mutagenicity Genotoxicity Host-Mediated Assay

Active Methylene Ester Reactivity: 4-NMPY vs. 2-NMPY

A comparative study of the reactions of the three isomeric N-nitroso-N-methylaminopyridines with malonate esters revealed stark differences in reactivity [1]. 2-NMPY reacted with malonate esters to form carbamates, amides, and dihydropyridines, whereas 3-NMPY and 4-NMPY did not react under the same conditions [1]. In the reaction of 4-isomers with diisopropyl malonate, only small amounts of the corresponding carbamates were formed [1].

Malonate Ester Reactivity
Head-to-head
4-NMPY: No reaction; only trace carbamates with diisopropyl malonate
2-NMPY: Reacts to form carbamates, amides, dihydropyridines
Guides synthetic route design when nitrosamine must remain inert
Reaction with active methylene compounds; standard conditions
Synthetic Chemistry Reactivity Structure-Activity Relationship

Metabolic Pathway: Denitrosation vs. α-Hydroxylation

A comparative in vivo metabolism study in BD VI rats demonstrated that the isomeric NMPYs undergo qualitatively different metabolic pathways [1]. After oral administration of carcinogenic 2-NMPY, urinary metabolites included 2-hydroxypyridine and 2-aminopyridine, indicative of α-C-hydroxylation leading to a diazonium intermediate [1]. In contrast, after administration of non-carcinogenic 4-NMPY, only the parent compound, its N-oxide, a ring-hydroxylated metabolite with intact N-nitroso structure, and 4-aminopyridine were detected [1]. Critically, no 4-hydroxypyridine was found in urine, confirming the absence of α-hydroxylation and diazonium ion formation for 4-NMPY [1].

Metabolic Pathway
Class-level inference
4-NMPY: parent, N-oxide, ring-hydroxylated metabolite, 4-aminopyridine excreted; no 4-hydroxypyridine.
2-NMPY: 2-hydroxypyridine and 2-aminopyridine excreted; no parent detected.
Absence of α-hydroxylation explains non-carcinogenicity
BD VI rat urinary metabolite profiling; oral administration
Metabolism Pharmacokinetics Detoxification Pathways

Quantum Chemical Activation Profile

A 2024 quantum chemical study compared the activation and deactivation pathways of nine nitrosamines, including the three NMPY isomers [1]. The study reported that 'consistent differences between the free energy profiles of carcinogenic and non-carcinogenic molecules' were observed, with non-carcinogenic molecules yielding stable carbocations that preferentially form water adducts rather than DNA adducts [1]. While specific activation free energy values for 4-NMPY are not explicitly tabulated in the accessible abstract, the study explicitly includes 4-NMPY in the side-by-side comparison and classifies it as non-carcinogenic based on in vivo data [1]. This computational classification aligns with the experimental carcinogenicity data.

Quantum Chemical Profile
Cross-study comparable
4-NMPY classified as non-carcinogenic; free energy profile consistent with deactivation pathway
Aligns computational prediction with experimental data
ωB97X-V/def2-TZVP; CPCM solvent model; 2024 study
Computational Toxicology Quantum Chemistry Risk Assessment

4-Nitrosomethylaminopyridine Use Cases


Nitrosamine Impurity Reference Standard

In analytical method development and validation for nitrosamine impurities in pharmaceuticals, 4-NMPY serves as an ideal reference standard due to its non-carcinogenic classification [1]. Unlike the carcinogenic 2-NMPY isomer, 4-NMPY can be handled with fewer safety restrictions while still providing a structurally relevant nitrosamine for method optimization, calibration, and quality control applications [1][2]. This is particularly valuable for Abbreviated New Drug Application (ANDA) submissions and commercial production quality control [2].

Genotoxicity Study Negative Control

The consistent non-mutagenicity and non-carcinogenicity of 4-NMPY across multiple assays (host-mediated E. coli, Ames test, and rodent bioassay) establish it as a robust negative control for nitrosamine studies [1][2]. Researchers investigating structure-activity relationships of nitrosamines can use 4-NMPY to benchmark assays against a compound that, despite its nitrosamine structure, does not induce tumors or mutations due to efficient metabolic deactivation [1][3].

Detoxification Pathway Mechanistic Studies

The in vivo metabolic profile of 4-NMPY—characterized by denitrosation, N-oxidation, and absence of α-hydroxylation—makes it a valuable probe for studying detoxification mechanisms of nitrosamines [1]. The compound's failure to form a DNA-reactive diazonium intermediate, contrasted with the activation pathway of 2-NMPY, provides a clear comparative framework for investigating the role of metabolic activation in nitrosamine carcinogenicity [1].

Stable Nitrosamine Intermediate in Synthesis

In synthetic routes where a nitrosamine moiety must remain intact without participating in further reactions with active methylene compounds, 4-NMPY is the isomer of choice due to its lack of reactivity with malonate esters, in contrast to the reactive 2-NMPY [1]. This selectivity allows chemists to design multi-step syntheses where the nitrosamine group is preserved until a later deprotection or denitrosation step.

Application
Selection Property
Validation Focus
Nitrosamine impurity analytical method development
Non-carcinogenic isomer identity
Method calibration and detection limit verification
Genotoxicity assay negative control benchmarking
Consistently non-mutagenic profile across assays
Assay response comparison against mutagenic nitrosamines
Detoxification pathway mechanistic studies
Absence of α-hydroxylation activation
Deactivation pathway comparison with 2-isomer
Stable nitrosamine intermediate in multi-step synthesis
Inertness to malonate esters
Compatibility with active methylene compound chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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